molecular formula C25H41NO7 B10774894 20-Ethyl-6,14,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,8-triol

20-Ethyl-6,14,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,8-triol

Cat. No.: B10774894
M. Wt: 467.6 g/mol
InChI Key: JVBLTQQBEQQLEV-UHFFFAOYSA-N
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Description

20-Ethyl-6,14,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,8-triol is a complex organic compound belonging to the aconitane alkaloid family These compounds are known for their intricate structures and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-Ethyl-6,14,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,8-triol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the aconitane skeleton: This is achieved through a series of cyclization reactions.

    Introduction of functional groups: Methoxy and methoxymethyl groups are introduced using methylation reactions.

    Ethylation: The ethyl group is added through an ethylation reaction, often using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

20-Ethyl-6,14,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,8-triol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

20-Ethyl-6,14,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,8-triol has several scientific research applications:

    Chemistry: It is used as a model compound to study complex organic synthesis and reaction mechanisms.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 20-Ethyl-6,14,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,8-triol involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Aconitane-1,7,8,14-tetrol,20-ethyl-16-methoxy-4-(methoxymethyl): This compound shares a similar aconitane skeleton but differs in the number and position of functional groups.

    8-O-ethylbenzoateaconitane: This compound has a similar structure but includes an ethoxy group and a benzoate ester.

Uniqueness

20-Ethyl-6,14,16-trimethoxy-4-(methoxymethyl)aconitane-1,7,8-triol is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C25H41NO7

Molecular Weight

467.6 g/mol

IUPAC Name

11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol

InChI

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3

InChI Key

JVBLTQQBEQQLEV-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC

Origin of Product

United States

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